N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide

Description

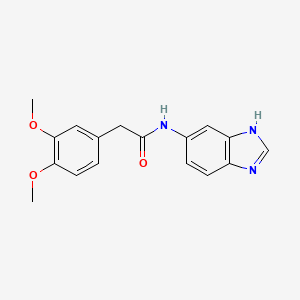

N-(1H-Benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic small molecule characterized by a benzimidazole core linked via an acetamide bridge to a 3,4-dimethoxyphenyl group. The benzimidazole moiety, a bicyclic aromatic heterocycle, provides a planar structure capable of hydrogen bonding and π-π interactions, which are critical for biological target engagement.

Properties

Molecular Formula |

C17H17N3O3 |

|---|---|

Molecular Weight |

311.33 g/mol |

IUPAC Name |

N-(3H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C17H17N3O3/c1-22-15-6-3-11(7-16(15)23-2)8-17(21)20-12-4-5-13-14(9-12)19-10-18-13/h3-7,9-10H,8H2,1-2H3,(H,18,19)(H,20,21) |

InChI Key |

KYOVEZABJXADEF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=CN3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Acylation: The benzimidazole core is then acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

- Case Studies :

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against a range of pathogens. Research indicates:

- Broad-Spectrum Efficacy : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity suggests potential applications in treating infections resistant to conventional antibiotics .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory effects:

- Mechanism : The compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in inflammatory diseases .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

| Application Area | Potential Impact |

|---|---|

| Cancer Therapy | Targeting various cancers through apoptosis induction |

| Antimicrobial Agents | Development of new antibiotics for resistant infections |

| Anti-inflammatory Drugs | Treatment for chronic inflammatory conditions |

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Benzothiazole Derivatives ():

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide and its positional isomers (e.g., 2-, 3-, or 4-methoxyphenyl variants) share the acetamide-linked aryl motif but replace benzimidazole with benzothiazole. Key differences include:

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) substituent on benzothiazole increases metabolic stability and lipophilicity compared to the unsubstituted benzimidazole core .

Tetrazole-Based Analogues ():

Compounds like N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide feature a tetrazole ring instead of benzimidazole. Tetrazoles act as carboxylic acid bioisosteres, enhancing solubility and bioavailability. However, the bulky tert-pentyl group in these analogues may sterically hinder target binding compared to the compact benzimidazole core .

Acetamide-Linked Derivatives with Varied Backbones ()

Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e) diverge significantly:

- Substituent Effects: The 2,6-dimethylphenoxy group offers steric hindrance and altered electronic properties compared to the 3,4-dimethoxyphenyl group, which may reduce membrane permeability .

Discussion of Research Implications

- Benzimidazole vs. Benzothiazole : The benzimidazole core’s NH group may favor interactions with polar residues in enzymatic active sites, whereas benzothiazole’s sulfur could enhance π-stacking in hydrophobic regions .

- Methoxy Positioning: The 3,4-dimethoxy substitution on the phenyl ring likely optimizes electronic and steric effects for target engagement compared to mono-methoxy or 2,6-dimethyl variants .

- Synthetic Accessibility: The target compound’s simpler structure (vs. stereochemically complex amino alcohol derivatives) may facilitate large-scale synthesis but could trade off selectivity .

Biological Activity

N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O3 |

| Molecular Weight | 311.33 g/mol |

| IUPAC Name | This compound |

| InChI Key | KYOVEZABJXADEF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=CN3)OC |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as DNA topoisomerases, which are crucial for DNA replication and transcription. Benzimidazole derivatives are known to interfere with these enzymes, leading to cytotoxic effects in cancer cells .

- Receptor Modulation : It may also interact with specific receptors involved in signaling pathways, potentially modulating cellular responses related to growth and apoptosis.

Anticancer Activity

Research indicates that compounds with a benzimidazole backbone exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Benzimidazole derivatives have been recognized for their antimicrobial activities against a range of pathogens. The presence of the dimethoxyphenyl group enhances lipophilicity, which may improve membrane penetration and efficacy against bacteria and fungi .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cells. The results indicated that this compound exhibited notable cytotoxicity comparable to established chemotherapeutic agents .

- DNA Topoisomerase Inhibition : In vitro assays demonstrated that several benzimidazole derivatives inhibited mammalian type I DNA topoisomerase activity. This inhibition is critical as it disrupts DNA replication in cancer cells .

- Antimicrobial Activity : A comparative study highlighted the effectiveness of benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.